molecular formula C47H74O2 B1249968 cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) CAS No. 74892-97-0

cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)

Cat. No.: B1249968
CAS No.: 74892-97-0
M. Wt: 671.1 g/mol
InChI Key: XZFUGMCJZFRBKF-BDJFIEMMSA-N
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Description

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is a cholesterol ester formed by the esterification of cholesterol with eicosapentaenoic acid. This compound is notable for its role in lipid metabolism and its potential therapeutic applications. It is a member of the sterol lipids and is involved in various biological processes.

Scientific Research Applications

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) has several scientific research applications:

Safety and Hazards

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) induces cytotoxicity in human monocyte-macrophages in a concentration-dependent manner at concentrations ranging from 88 to 880 μM . This suggests that it could potentially be harmful at high concentrations.

Biochemical Analysis

Biochemical Properties

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) participates in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the mobilization and utilization of fatty acids. Additionally, cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) interacts with proteins involved in lipid transport, such as apolipoproteins, which facilitate the transport of lipids through the bloodstream . These interactions are essential for maintaining lipid homeostasis and ensuring the proper distribution of lipids within the body.

Cellular Effects

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can affect gene expression by altering the transcriptional activity of specific genes involved in lipid metabolism and inflammation. Furthermore, cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) impacts cellular metabolism by providing a source of fatty acids that can be utilized for energy production or stored as lipid droplets . These effects are critical for maintaining cellular function and overall metabolic health.

Molecular Mechanism

The molecular mechanism of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) involves its binding interactions with various biomolecules. It can bind to lipid-binding proteins, such as fatty acid-binding proteins (FABPs), which facilitate its transport within cells. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetases and desaturases . These interactions lead to changes in gene expression and metabolic flux, ultimately influencing cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to oxidative stress or enzymatic activity. Long-term studies have shown that cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) can have sustained effects on cellular function, including alterations in lipid metabolism and inflammatory responses . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve metabolic health. At high doses, it may induce cytotoxicity and adverse effects, such as inflammation and oxidative stress . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is involved in several metabolic pathways, including the synthesis and degradation of lipids. It interacts with enzymes such as acyl-CoA synthetases, which activate fatty acids for subsequent metabolic reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in lipid metabolism, such as desaturases and elongases . These interactions are essential for maintaining lipid homeostasis and ensuring the proper utilization of fatty acids.

Transport and Distribution

Within cells and tissues, cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is transported and distributed by lipid-binding proteins and lipoproteins. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, such as adipose tissue and the liver, where it can be stored or utilized for energy production . These transport and distribution mechanisms are critical for maintaining lipid homeostasis and ensuring the proper function of cells and tissues.

Subcellular Localization

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is localized to various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and plasma membrane. Its activity and function can be influenced by post-translational modifications, such as phosphorylation and acylation, which direct it to specific cellular compartments . These subcellular localization mechanisms are essential for regulating the compound’s activity and ensuring its proper function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is synthesized through the esterification of cholesterol with eicosapentaenoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions in an organic solvent like chloroform or toluene. The product is then purified through recrystallization or chromatography to obtain the desired ester in high purity .

Industrial Production Methods

In an industrial setting, the production of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) involves large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl oleate: Another cholesterol ester with oleic acid.

    Cholesteryl linoleate: Esterified with linoleic acid.

    Cholesteryl arachidonate: Esterified with arachidonic acid

Uniqueness

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is unique due to its incorporation of eicosapentaenoic acid, an omega-3 fatty acid known for its anti-inflammatory and cardioprotective properties. This distinguishes it from other cholesterol esters that do not possess these specific health benefits .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h8-9,11-12,14-15,17-18,20-21,28,37-38,40-44H,7,10,13,16,19,22-27,29-36H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFUGMCJZFRBKF-BDJFIEMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267959
Record name Cholesteryl 5,8,11,14,17-eicosapentaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74892-97-0
Record name Cholesteryl 5,8,11,14,17-eicosapentaenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74892-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl 5,8,11,14,17-eicosapentaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesteryl Eicosapentaenoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XP3DB54Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) in lipid metabolism?

A1: Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is a cholesteryl ester formed by the esterification of cholesterol with eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid. This esterification process is crucial for cholesterol transport and storage within the body. Research suggests that CE (20:5) levels increase in individuals who consume long-chain n-3 polyunsaturated fatty acid supplements, indicating its role in incorporating EPA into various lipid pools. [, , , ]

Q2: Can cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) be used as a biomarker for dietary patterns like the Mediterranean diet?

A2: Research indicates that higher levels of CE (20:5) in pregnant women are positively associated with adherence to the Mediterranean diet, which is characterized by high intake of fruits, vegetables, whole grains, nuts, fish, legumes, and a higher monounsaturated-to-saturated fat ratio. [] This finding suggests that CE (20:5), along with other identified metabolites, could potentially serve as a metabolic biomarker for assessing adherence to the Mediterranean diet during pregnancy.

Q3: What role does cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) play in risperidone-induced metabolic changes?

A3: Studies investigating the metabolic effects of risperidone, an antipsychotic medication, have observed a decrease in CE (22:6) levels, alongside other metabolites, in patients after treatment. [] While this specific finding requires further investigation, it highlights the potential involvement of CE (22:6) in the complex metabolic alterations associated with risperidone treatment.

Q4: What are the implications of altered cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) levels in disease contexts?

A4: Research on scavenger receptor class B type I (SR-BI) deficiency in mice, a model often used to study cholesterol metabolism, has shown that the absence of SR-BI leads to alterations in various lipid species, including a decrease in the average length and unsaturation degree of cholesteryl esters. [] This shift in CE composition, potentially including CE (20:5), might contribute to the development of specific hematological and metabolic phenotypes observed in SR-BI knockout mice.

Q5: What are the analytical methods used to study cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)?

A5: Researchers utilize advanced analytical techniques like targeted ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and high-throughput liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF MS/MS) to accurately identify and quantify specific lipid species, including CE (20:5), in various biological samples. [, , ] These methods enable researchers to investigate the complex interplay of lipids and their roles in health and disease.

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